![molecular formula C18H15F3N2O4S B028247 Desfluoro Bicalutamide CAS No. 90357-05-4](/img/structure/B28247.png)
Desfluoro Bicalutamide
Vue d'ensemble
Description
Synthesis Analysis
Desfluoro Bicalutamide is synthesized through various chemical processes, including bromination, Grignard reaction, cyanidation, and amination, starting from m-fluoro-(trifluoromethyl)benzene with an overall yield of 49.2% (Zhang Tong-bin, 2012). Another method involves starting from N-[4-cyano-3-(trifluoromethyl)phenyl]-1,2-epoxy-2-methylpropionamide, employing condensation and oxidation steps to achieve a yield up to 88.9% (Li Yan, 2013).
Molecular Structure Analysis
The molecular structure of Desfluoro Bicalutamide and its polymorphs has been characterized using various techniques such as differential scanning calorimetry, X-ray powder, and single-crystal diffraction, and Raman spectroscopy. Two crystalline forms and an amorphous phase have been identified, with significant differences in the molecular conformations between these forms (D. Vega et al., 2007).
Chemical Reactions and Properties
The synthesis of Desfluoro Bicalutamide involves various chemical reactions, including the novel 1,4-N-->O migration observed during N-methylation processes. This unique reaction showcases the complex chemical behavior and versatility of the compound in synthetic chemistry (Renukadevi Patil et al., 2006).
Physical Properties Analysis
The physical properties of Desfluoro Bicalutamide, such as solubility and dissolution rates, are significantly influenced by its molecular structure. Nanosized particles of Bicalutamide have shown higher dissolution rates compared to the raw material, indicating the impact of particle size on its physical behavior (Yuan Le et al., 2009).
Chemical Properties Analysis
The chemical properties of Desfluoro Bicalutamide, including reactivity and stability, are crucial for its application in pharmaceuticals. Studies on the mechanistic aspects of its synthesis have revealed insights into the reaction pathways and the conditions favoring the formation of Desfluoro Bicalutamide, emphasizing the role of intermediates and catalysts in optimizing the yield and purity of the final product (Nabil Asaad, Shaun M. Fillery, 2009).
Applications De Recherche Scientifique
Pharmacodynamics and Pharmacokinetics
Desfluoro Bicalutamide is recognized for its potent antiandrogenic effects, primarily in the treatment of prostate cancer. It operates by competitively inhibiting androgen receptors, hindering androgen-regulated cell growth and function in the prostate, which subsequently leads to cell apoptosis and the inhibition of cancer growth. Bicalutamide exhibits a plasma half-life compatible with once-daily administration. Dose-ranging studies have established its intrinsic activity through both subjective and objective responses, including reductions in prostate-specific antigen (PSA) concentrations. The pharmacodynamic and pharmacokinetic properties of Bicalutamide make it a favorable choice for antiandrogen therapy, especially given its once-daily administration convenience and demonstrated activity in prostate cancer treatment (Kolvenbag & Blackledge, 1996) (Wellington & Keam, 2006).
Treatment Efficacy and Quality of Life
Bicalutamide is employed as both monotherapy and adjuvant therapy in the treatment of locally advanced prostate cancer. It has been shown to provide disease-free survival benefits over standard care alone, particularly when used in conjunction with standard care or radiation therapy. Additionally, Bicalutamide monotherapy offers better tolerability and higher health-related quality-of-life scores for sexual interest and physical capacity compared to surgical or medical castration, while achieving similar disease-free and overall survival durations. This positions Bicalutamide as a valuable alternative to traditional hormonal therapies, especially for patients desiring to maintain an active lifestyle (Wellington & Keam, 2006).
Tolerability and Safety Profile
Bicalutamide's tolerability profile is superior to its alternatives, with fewer incidents of adverse effects. It has been shown to be well-tolerated therapy, presenting a lower incidence of treatment-related withdrawals. This is a significant consideration in long-term treatments, where patient compliance and quality of life are of paramount importance. The safety profile and lower incidence of diarrhea and other adverse events make Bicalutamide a valid first choice for antiandrogen therapy, especially in combination with castration for the treatment of patients with advanced prostate cancer (Kolvenbag & Blackledge, 1996).
Safety And Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling Desfluoro Bicalutamide . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O4S/c1-17(25,11-28(26,27)14-5-3-2-4-6-14)16(24)23-13-8-7-12(10-22)15(9-13)18(19,20)21/h2-9,25H,11H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXNOJUTJPBYEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC=C1)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desfluoro Bicalutamide | |
CAS RN |
90357-05-4 | |
Record name | Desfluoro bicalutamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090357054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desfluoro bicalutamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESFLUORO BICALUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15LQ88H10F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.